molecular formula C11H11ClN2O2 B1607974 5-(Chloromethyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole CAS No. 850375-37-0

5-(Chloromethyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole

Cat. No.: B1607974
CAS No.: 850375-37-0
M. Wt: 238.67 g/mol
InChI Key: JMIICLSRTGZOQN-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at positions 3 and 4. The chloromethyl group at position 5 and (4-methylphenoxy)methyl group at position 3 confer unique electronic and steric properties. The 1,2,4-oxadiazole ring is a versatile scaffold in medicinal and materials chemistry due to its stability, hydrogen-bonding capacity, and tunable reactivity . Applications span pharmaceuticals, agrochemicals, and energetic materials, though specific data for this compound requires extrapolation from structural analogues.

Properties

IUPAC Name

5-(chloromethyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c1-8-2-4-9(5-3-8)15-7-10-13-11(6-12)16-14-10/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIICLSRTGZOQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NOC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384074
Record name 5-(chloromethyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850375-37-0
Record name 5-(chloromethyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 5-(Chloromethyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole generally follows a two-stage approach:

This strategy is supported by analogous syntheses of related 1,2,4-oxadiazole derivatives, where the oxadiazole core is constructed first, followed by functionalization at the 3- and 5-positions.

Preparation of 5-(Chloromethyl)-3-aryl-1,2,4-oxadiazole Derivatives

A closely related compound class, 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles, has been synthesized via the following method:

  • Starting from benzamidoxime, the reaction with triethylamine in dichloromethane forms an intermediate.
  • Treatment with chloroacetyl chloride in dichloromethane at 0–20°C introduces the chloromethyl group.
  • The reaction mixture is then refluxed in toluene for 12 hours to promote ring closure and yield the 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole with high yield (~99%).

This method demonstrates an effective route to chloromethyl-substituted oxadiazoles and can be adapted for introducing the 4-methylphenoxy methyl substituent at the 3-position.

Introduction of the 4-Methylphenoxy Methyl Group

The 4-methylphenoxy methyl substituent is typically introduced by nucleophilic substitution of a chloromethyl intermediate with 4-methylphenol derivatives under basic conditions:

  • The chloromethyl group at the 5-position can be retained while the 3-position is functionalized by reacting the oxadiazole intermediate with 4-methylphenol or its derivatives in the presence of a base such as potassium carbonate.
  • This reaction is performed in polar aprotic solvents like DMF at room temperature or slightly elevated temperatures to facilitate substitution.
  • Potassium iodide is often added as a catalyst to enhance the nucleophilic substitution rate.

This approach aligns with literature procedures for synthesizing 3-[(4-methylphenoxy)methyl]-substituted oxadiazoles.

Detailed Stepwise Synthesis Example

Step Reagents & Conditions Description Yield/Notes
1 Benzamidoxime + triethylamine in dichloromethane Formation of amidoxime intermediate Ambient temperature
2 Chloroacetyl chloride in dichloromethane (0–20°C) Introduction of chloromethyl group Controlled temperature to avoid side reactions
3 Reflux in toluene for 12 hours Cyclization to 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole High yield (~99%)
4 Reaction with 4-methylphenol + K2CO3 + KI in DMF Nucleophilic substitution at 3-position Room temperature, 24 h
5 Work-up: precipitation in ice, filtration, drying Isolation of this compound Purification by crystallization

Reaction Conditions and Optimization

  • Solvents: Dichloromethane and toluene are preferred for initial steps due to their ability to dissolve organic intermediates and control reaction rates.
  • Temperature: Low temperature (0–20°C) during acylation prevents decomposition; refluxing in toluene ensures complete cyclization.
  • Bases and Catalysts: Triethylamine neutralizes HCl formed; potassium carbonate acts as a base for nucleophilic substitution; potassium iodide catalyzes halide displacement.
  • Reaction Time: Cyclization typically requires extended reflux (12 h), while substitution reactions proceed over 24 h at room temperature.
  • Purification: Precipitation by addition to ice water followed by filtration and recrystallization from ethanol or suitable solvents ensures product purity.

Research Findings and Yields

  • The cyclization step to form the 1,2,4-oxadiazole ring with chloromethyl substitution achieves yields up to 99% under optimized conditions.
  • Nucleophilic substitution with 4-methylphenol derivatives generally proceeds efficiently, with isolated yields ranging from 50% to 80%, depending on reaction scale and purification methods.
  • TLC monitoring using hexane:ethyl acetate (ratios such as 9:1 or 2:1) is effective for tracking reaction progress.

Summary Table of Reaction Parameters

Reaction Step Reagents/Conditions Temperature Time Yield (%) Notes
Amidoxime formation Benzamidoxime + triethylamine, DCM Ambient 1–2 h Not specified Intermediate formation
Chloromethyl introduction Chloroacetyl chloride, DCM 0–20°C 1–2 h Not specified Controlled addition
Cyclization Reflux in toluene Reflux (~110°C) 12 h ~99% High yield step
Nucleophilic substitution 4-Methylphenol, K2CO3, KI, DMF Room temperature 24 h 50–80% Substitution at 3-position
Purification Precipitation, filtration, recrystallization Ambient Variable - Product isolation and purification

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Nucleophilic substitution reactions: The chloromethyl group can be a site for nucleophilic attack, leading to the formation of various substituted derivatives.

    Oxidation and reduction reactions: The compound can undergo oxidation or reduction under appropriate conditions, leading to changes in the oxidation state of the substituents.

    Coupling reactions: The phenoxy group can participate in coupling reactions, forming larger molecular structures.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxadiazoles, while oxidation and reduction can lead to changes in the functional groups attached to the oxadiazole ring.

Scientific Research Applications

5-(Chloromethyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

    Biological Studies: The compound can be used in studies investigating its biological activity, including its potential as an antimicrobial or anticancer agent.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chloromethyl and phenoxy groups can influence its binding affinity and specificity. The oxadiazole ring itself can participate in hydrogen bonding and other interactions with biological molecules, contributing to its overall activity.

Comparison with Similar Compounds

Substituent Variations at Position 3

The position 3 substituent significantly influences physicochemical and biological properties. Key analogues include:

Compound Name R3 Substituent Molecular Weight Key Properties/Applications References
Target Compound (4-Methylphenoxy)methyl ~222.66* Potential pesticidal/biological activity†
5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole (6a) Phenyl 195.62 NMR: δ 4.75 (s, CH₂Cl); high yield (80%)
5-(Chloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole (6b) 4-Methylphenyl 209.64 Enhanced lipophilicity vs. 6a
5-(Chloromethyl)-3-(3-CF₃-phenyl)-1,2,4-oxadiazole 3-Trifluoromethylphenyl 261.64 Electron-withdrawing CF₃ group; agrochemical lead
5-(Chloromethyl)-3-(methylthiomethyl)-oxadiazole (Methylthio)methyl 178.64 Reduced polarity (S vs. O); unknown bioactivity

Notes:

  • *Estimated molecular weight (C₁₁H₁₁ClN₂O₂).
  • This may enhance solubility and target interactions in biological systems.

Substituent Variations at Position 5

The chloromethyl group at position 5 is a reactive handle for further functionalization. Analogues with alternative substituents include:

Compound Name R5 Substituent Key Modifications Applications References
Target Compound Chloromethyl Enables nucleophilic substitution (e.g., with amines, thiols) Intermediate for drug candidates
5-(3-Chlorothiophen-2-yl)-3-(4-CF₃Ph)-oxadiazole 3-Chlorothiophen-2-yl Electron-deficient heterocycle; apoptosis induction Anticancer agents (IC₅₀ < 5 μM)
5-(1-Chloroethyl)-3-(4-F-3-MePh)-oxadiazole 1-Chloroethyl Increased steric bulk; unknown activity Structural analysis (CID 43150195)
5-Aryl-3-(quinolinylsulfonylmethyl)-oxadiazole Aryl EGFR inhibition (IC₅₀ ~10 nM); superior to erlotinib Anticancer (MCF-7, A-549 cell lines)

Key Insight: The chloromethyl group’s reactivity allows derivatization into bioactive molecules, whereas bulkier or aromatic R5 groups (e.g., thiophene, quinoline) directly contribute to target engagement (e.g., enzyme inhibition).

Biological Activity

5-(Chloromethyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms. The presence of the chloromethyl and phenoxy groups enhances its lipophilicity and potential biological interactions.

Biological Activities

1. Antimicrobial Activity
Research has demonstrated that derivatives of 1,2,4-oxadiazoles exhibit substantial antimicrobial properties. A study indicated that compounds within this class can effectively inhibit the growth of various bacterial strains, particularly Gram-positive bacteria. For instance, the compound showed strong bactericidal effects against Staphylococcus species .

2. Anticancer Properties
Several studies have highlighted the anticancer potential of oxadiazole derivatives. In vitro assays revealed that this compound exhibits cytotoxic activity against multiple cancer cell lines. Notably, it demonstrated an IC50 value of approximately 2.76 µM against ovarian cancer cells (OVXF 899), indicating potent antiproliferative effects .

3. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory response . This inhibition suggests potential therapeutic applications in treating inflammatory diseases.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in various pathways, such as COX enzymes and histone deacetylases (HDACs), contributing to its anticancer and anti-inflammatory effects .
  • Cell Cycle Arrest : Studies suggest that oxadiazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessIC50 Value (µM)Reference
AntimicrobialStrong against Staphylococcus spp.Not specified
AnticancerOvarian cancer (OVXF 899)2.76
Anti-inflammatoryCOX inhibitionNot specified

Case Study: Anticancer Activity

In a comprehensive study on various oxadiazole derivatives, this compound was shown to have significant cytotoxic effects across multiple cancer cell lines including breast and lung cancers. The research indicated that modifications to the oxadiazole structure could enhance its potency against specific cancer types .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-(chloromethyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole and its derivatives?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, 3-(4-methylphenyl)-5-chloromethyl-1,2,4-oxadiazole can react with 8-hydroxyquinoline under reflux in acetone with potassium carbonate as a base, yielding derivatives in ~60% yield after recrystallization . Key steps include controlling reaction temperature (reflux conditions), solvent selection (e.g., DMSO or acetone), and purification via column chromatography or crystallization.
  • Critical Parameters : Reaction time (6–18 hours), stoichiometry of reagents (1:1 molar ratio), and catalyst use (e.g., KI for SN2 reactions) are critical for reproducibility .

Q. How is structural characterization performed for this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substitution patterns. For example, the chloromethyl group (-CH2Cl\text{-CH}_2\text{Cl}) resonates at δ ~4.7 ppm as a singlet in 1^1H NMR, while aromatic protons appear at δ 7.2–8.0 ppm .
  • Mass Spectrometry : ESI-MS ([M+H]+^+) provides molecular weight validation (e.g., m/z 209 for 5-(chloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole) .
  • Elemental Analysis : Confirms purity (>95%) via C, H, N, and Cl content .

Q. What are the stability considerations for this compound under storage and reaction conditions?

  • Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures >200°C, making it stable for most synthetic workflows .
  • Storage : Store at 2–8°C in inert atmospheres to prevent hydrolysis of the chloromethyl group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity in derivatives?

  • Methodology :

  • Substituent Variation : Replace the 4-methylphenoxy group with electron-withdrawing (e.g., -CF3_3) or donating groups (-OCH3_3) to modulate electronic effects .
  • Biological Assays : Evaluate apoptosis induction (e.g., flow cytometry for cell-cycle arrest in T47D breast cancer cells) or kinase inhibition (e.g., MAP kinase assays) .
    • Key Findings : Derivatives with 3-chlorothiophene or pyridyl substituents show enhanced apoptotic activity (IC50_{50} < 10 µM) .

Q. What computational tools are used to predict the energetic or medicinal properties of this compound?

  • Computational Models :

  • Gaussian 03 : Calculate detonation velocity (vDv_D) and pressure (PP) for energetic derivatives (e.g., vDv_D = 9046 m/s, superior to RDX) .
  • Molecular Docking : Simulate binding to targets like TIP47 (IGF II receptor) using AutoDock or Schrödinger Suite .
    • Data Interpretation : Correlate HOMO-LUMO gaps with thermal stability or docking scores with IC50_{50} values .

Q. How can novel reactivity pathways (e.g., decyanation) be exploited for functionalizing this compound?

  • Protocol : React 5-(chloromethyl)-1,2,4-oxadiazoles with KCN at elevated temperatures (60–80°C) to generate nitriles or alkanes via cyanogen elimination .
  • Mechanistic Insight : The reaction proceeds via a proposed HCN-mediated pathway, with no isolated intermediates, confirmed by 13^{13}C NMR tracking .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-(Chloromethyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole
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